Methyl2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-a-D-galactopyranoside
CAS No.:
Cat. No.: VC16543113
Molecular Formula: C13H19FO8
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19FO8 |
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Molecular Weight | 322.28 g/mol |
IUPAC Name | (4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3 |
Standard InChI Key | DMXZHMAFWXQZAQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F |
Introduction
Structural Characteristics and Molecular Identity
Methyl2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside belongs to the class of fluorinated monosaccharide derivatives. Its molecular formula, C₁₃H₁₉FO₈, reflects the substitution of a hydroxyl group at the C4 position with fluorine and the protection of remaining hydroxyls with acetyl groups. The compound’s IUPAC name, (4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl acetate, systematically describes its galactopyranoside backbone and substituent arrangement .
Property | Value |
---|---|
CAS Number | 32934-08-0 |
Molecular Formula | C₁₃H₁₉FO₈ |
Molecular Weight | 322.28 g/mol |
IUPAC Name | (4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl acetate |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F |
InChI Key | DMXZHMAFWXQZAQ-UHFFFAOYSA-N |
The α-anomeric configuration ensures specific stereochemical interactions in biological systems, while the acetyl groups enhance solubility in organic solvents, facilitating synthetic manipulations .
Synthesis and Manufacturing
The synthesis of methyl2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside involves sequential protection, fluorination, and acetylation steps. A common approach derives from methodologies described for analogous fluorinated carbohydrates .
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Protection of Hydroxyl Groups: Starting with methyl α-D-galactopyranoside, selective protection of the 2, 3, and 6 hydroxyls with acetyl groups is achieved using acetic anhydride under basic conditions.
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Mesylation and Fluorination: The C4 hydroxyl is converted to a mesylate (MsO-) group using methanesulfonyl chloride. Subsequent nucleophilic displacement with a fluoride source (e.g., tetrabutylammonium fluoride) introduces the fluorine atom .
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Deprotection and Purification: Final deprotection steps yield the target compound, which is purified via column chromatography or crystallization .
This methodology mirrors strategies employed in synthesizing related fluorinated sugars, where fluoride displacement of mesyl groups ensures regioselective functionalization .
Applications in Organic Synthesis and Glycobiology
Methyl2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside is pivotal in constructing complex glycoconjugates and modified carbohydrates. Key applications include:
Intermediate for Glycosylation Reactions
The acetyl groups serve as temporary protecting groups, enabling selective glycosidic bond formation. For example, the compound participates in Koenigs-Knorr glycosylation to synthesize fluorinated oligosaccharides, which are studied for their altered binding affinities in lectin-carbohydrate interactions .
Development of Fluorinated Vaccines
Fluorine’s electronegativity and small atomic radius mimic hydroxyl groups while conferring metabolic stability. This property is exploited in designing carbohydrate-based vaccines, where fluorinated epitopes resist enzymatic degradation, enhancing immunogen longevity.
Prodrug and Therapeutic Agent Synthesis
The compound’s scaffold is incorporated into prodrugs targeting glycosidases overexpressed in cancers. For instance, fluorinated galactose derivatives inhibit galectin-3, a protein implicated in tumor metastasis .
Biological Significance and Mechanistic Insights
Fluorination at C4 alters the carbohydrate’s conformational dynamics and electronic profile, impacting its biological interactions. Studies on analogous compounds reveal:
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Enhanced Metabolic Stability: Fluorine’s strong C-F bond resists hydrolysis by endogenous esterases, prolonging the compound’s half-life in vivo .
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Modulated Receptor Binding: The fluorine atom induces subtle electronic perturbations, affecting hydrogen-bonding networks in enzyme active sites. This is critical for designing glycosidase inhibitors .
Future Perspectives and Research Directions
The growing interest in fluorinated carbohydrates underscores this compound’s potential in:
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